molecular formula C7H4BrN3O2 B1288857 3-Bromo-8-nitroimidazo[1,2-A]pyridine CAS No. 52310-43-7

3-Bromo-8-nitroimidazo[1,2-A]pyridine

Cat. No. B1288857
CAS RN: 52310-43-7
M. Wt: 242.03 g/mol
InChI Key: IXGSGWPFHHPIQZ-UHFFFAOYSA-N
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Description

3-Bromo-8-nitroimidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic compounds containing a pyridine ring fused with an imidazole ring. These compounds have been of interest due to their potential pharmacological properties and their use as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of 3-bromoimidazo[1,2-a]pyridines can be achieved through different methods. One approach involves the reaction of α-bromoketones with 2-aminopyridine under metal-free conditions, using iodine and tert-butyl hydroperoxide (TBHP) in toluene to form N-(pyridin-2-yl)amides, which can then undergo further transformation into 3-bromoimidazopyridines in ethyl acetate via a one-pot tandem cyclization/bromination process . Another method utilizes copper-mediated aerobic oxidative coupling of pyridines and enamides to afford 3-bromo-imidazo[1,2-a]pyridines under mild conditions, tolerating various functional groups .

Molecular Structure Analysis

The molecular structure of 3-bromo-8-nitroimidazo[1,2-a]pyridine derivatives has been characterized by various analytical techniques. For instance, the structure of related 3-nitrosoimidazo[1,2-a]pyridine derivatives was confirmed by elemental analysis, ^1H NMR, and crystallography . Additionally, X-ray crystallographic analysis has been used to confirm the structure of other related compounds, providing detailed insights into their molecular geometry .

Chemical Reactions Analysis

3-Bromoimidazo[1,2-a]pyridines can undergo various chemical reactions, making them versatile intermediates. For example, they can be used as starting materials for the synthesis of potential antiretroviral agents, although the synthesized 3-nitrosoimidazo[1,2-a]pyridine derivatives in one study did not show activity against HIV-1 or HIV-2 . Furthermore, cyclization reactions of 3-nitrosoimidazo[1,2-a]pyridines have been explored, leading to the formation of open-chain derivatives and subsequent thermal ring-closure to produce 3-aminoimidazo[1,2-a]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. For instance, the introduction of a nitro group can affect the electron distribution within the molecule, potentially altering its reactivity and physical properties. The synthesis of new 5- or 7-substituted 3-nitroimidazo[1,2-a]pyridine derivatives has allowed for the exploration of structure-activity relationships, particularly in the context of antiparasitic pharmacophores . The properties of these compounds, such as solubility, melting points, and stability, can be determined through standard analytical techniques, including mass spectrometry and NMR spectroscopy, as demonstrated in the synthesis of related compounds .

Scientific Research Applications

Summary of the Application

Imidazo[1,2-A]pyridine derivatives have been studied for their potential as antileishmanial agents. A structure-activity relationship (SAR) study was conducted on positions 2 and 8 of the imidazo[1,2-A]pyridine ring .

Methods of Application or Experimental Procedures

The synthesis of 22 new derivatives was carried out and screened on the promatigote and axenic amastigote stages of Leishmania donovani and L. infantum .

Results or Outcomes

The study led to the discovery of a new antileishmanial hit, 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-A]pyridine. It displayed low cytotoxicities on both HepG2 and THP1 cell lines (CC50 > 100 µM) associated with a good activity against the intracellular amastigote stage of L. infantum (EC50 = 3.7 µM versus 0.4 and 15.9 µM for miltefosine and fexinidazole, used as antileishmanial drug references) .

2. Antituberculosis Agents

Summary of the Application

Imidazo[1,2-A]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Methods of Application or Experimental Procedures

Anti-TB compounds of the imidazo[1,2-A]pyridine class were developed based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Results or Outcomes

The development of imidazo[1,2-A]pyridine analogues has contributed to the renaissance era of TB drug discovery research .

3. Organic Synthesis

Summary of the Application

Imidazo[1,2-A]pyridine derivatives are used in organic synthesis. They are synthesized from 2-aminopyridines and acetophenones .

Methods of Application or Experimental Procedures

The synthesis involves a CuI-catalyzed aerobic oxidative process. This reaction is compatible with a broad range of functional groups and enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .

Results or Outcomes

The synthesis of imidazo[1,2-A]pyridines from 2-aminopyridines and acetophenones has been achieved. The process is efficient and tolerates a wide range of functional groups .

4. Proteomics Research

Summary of the Application

Imidazo[1,2-A]pyridine derivatives are used in proteomics research .

Methods of Application or Experimental Procedures

The specific methods of application in proteomics research can vary widely depending on the specific research question and experimental design .

Results or Outcomes

The outcomes of proteomics research using imidazo[1,2-A]pyridine derivatives can also vary widely. They can contribute to our understanding of protein structure and function, and can have applications in drug discovery and development .

5. Catalyst-Free Cascade Process

Summary of the Application

Imidazo[1,2-A]pyridine derivatives are used in a catalyst-free cascade process for the synthesis of 3-arylimidazo[1,2-A]pyridines .

Methods of Application or Experimental Procedures

The synthesis involves a simple and efficient protocol from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .

Results or Outcomes

The process yields up to 86% of 3-arylimidazo[1,2-A]pyridines .

6. Proteomics Research

Summary of the Application

8-Bromo-6-methyl-3-nitroimidazo[1,2-A]pyridine, a derivative of imidazo[1,2-A]pyridine, is used in proteomics research .

Methods of Application or Experimental Procedures

The specific methods of application in proteomics research can vary widely depending on the specific research question and experimental design .

Results or Outcomes

The outcomes of proteomics research using 8-Bromo-6-methyl-3-nitroimidazo[1,2-A]pyridine can also vary widely. They can contribute to our understanding of protein structure and function, and can have applications in drug discovery and development .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions in the research of 3-Bromo-8-nitroimidazo[1,2-A]pyridine and similar compounds involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

properties

IUPAC Name

3-bromo-8-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-6-4-9-7-5(11(12)13)2-1-3-10(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGSGWPFHHPIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618535
Record name 3-Bromo-8-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-8-nitroimidazo[1,2-A]pyridine

CAS RN

52310-43-7
Record name 3-Bromo-8-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-8-nitroimidazo[1,2-a]pyridine
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